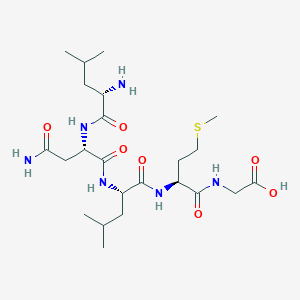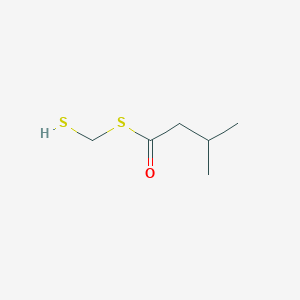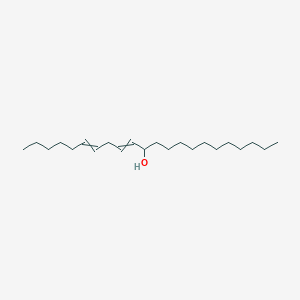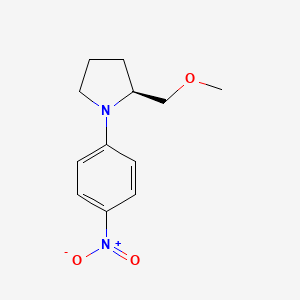![molecular formula C14H14Cl3PSn B12601979 Diphenyl[2-(trichlorostannyl)ethyl]phosphane CAS No. 649555-84-0](/img/structure/B12601979.png)
Diphenyl[2-(trichlorostannyl)ethyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl[2-(trichlorostannyl)ethyl]phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a diphenyl and a trichlorostannyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(trichlorostannyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with 2-(trichlorostannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Diphenyl[2-(trichlorostannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin compounds.
Substitution: The compound can participate in substitution reactions where the trichlorostannyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of organotin compounds.
科学的研究の応用
Diphenyl[2-(trichlorostannyl)ethyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organotin compounds.
作用機序
The mechanism by which diphenyl[2-(trichlorostannyl)ethyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The trichlorostannyl group can also interact with biological molecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- Tris[2-(diphenylphosphino)ethyl]phosphine
- Bis(2-diphenylphosphinoethyl)phenylphosphine
- 1,1,1-Tris(diphenylphosphinomethyl)ethane
Uniqueness
Diphenyl[2-(trichlorostannyl)ethyl]phosphane is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.
特性
CAS番号 |
649555-84-0 |
|---|---|
分子式 |
C14H14Cl3PSn |
分子量 |
438.3 g/mol |
IUPAC名 |
diphenyl(2-trichlorostannylethyl)phosphane |
InChI |
InChI=1S/C14H14P.3ClH.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;3*1H;/q;;;;+3/p-3 |
InChIキー |
DUOZCVGFLRWYOI-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)P(CC[Sn](Cl)(Cl)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
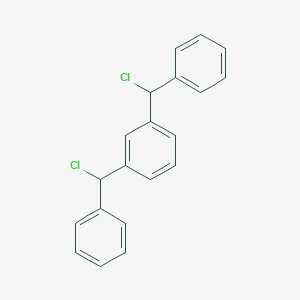
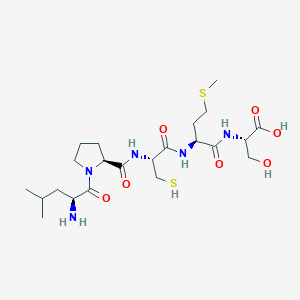
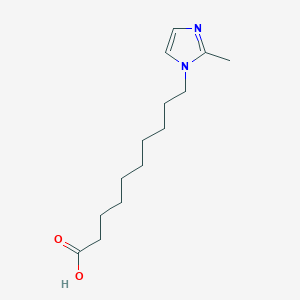
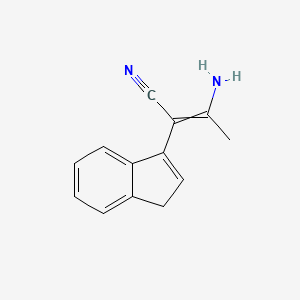

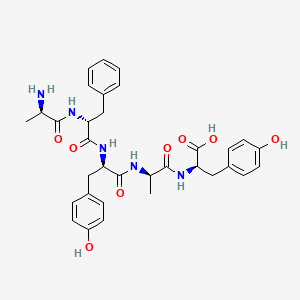
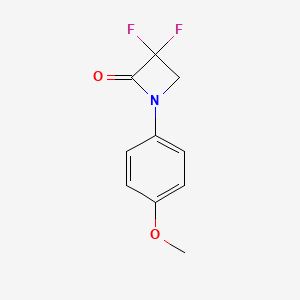
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
